SJ000025081 Demonstrates Dose-Dependent In Vivo Efficacy in a P. yoelii Murine Model
SJ000025081 administered intraperitoneally (5-100 mg/kg, twice daily for 3 days) in a P. yoelii-infected mouse model resulted in a dose-dependent reduction of parasitemia, achieving up to a 90% decrease [1]. This level of efficacy is a primary driver for selecting this compound for in vivo proof-of-concept studies.
| Evidence Dimension | In vivo antimalarial efficacy (reduction of parasitemia) |
|---|---|
| Target Compound Data | Up to 90% reduction of parasitemia |
| Comparator Or Baseline | Dose-dependent activity from 5 mg/kg to 100 mg/kg (twice daily, 3 days) |
| Quantified Difference | Dose-dependent effect; 90% reduction at high doses. |
| Conditions | P. yoelii infection in a murine model (CD-1 mice), intraperitoneal injection [1] |
Why This Matters
This quantifies the compound's validated in vivo performance, a critical parameter for researchers requiring a tool compound with established antimalarial activity in a relevant animal model.
- [1] InvivoChem. SJ000025081 product page. Accessed April 20, 2026. View Source
